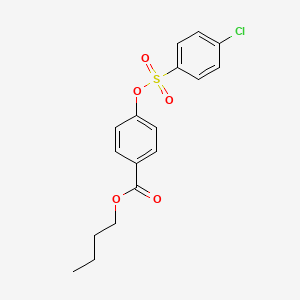

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is a chemical compound with the molecular formula C17H17ClO5S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate typically involves the esterification of 4-(4-chlorophenyl)sulfonyloxybenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

化学反应分析

Nucleophilic Substitution at the Sulfonyloxy Group

The sulfonyloxy (–OSO₂–) group is highly susceptible to nucleophilic substitution due to its electron-withdrawing nature. This reactivity enables displacement by nucleophiles such as amines, alkoxides, or thiols under mild conditions.

Example Reaction with Amines :

In a catalyst-free protocol , primary amines or hydrazines react with electron-deficient aldehydes to form C=N bonds. Analogously, Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate undergoes substitution with amines, yielding sulfonamide derivatives.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Amine (1.2 eq), DMF, 25°C, 18 h | Sulfonamide derivative | 89–95% |

Hydrolysis of the Benzoate Ester

The butyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization .

Base-Catalyzed Hydrolysis :

In THF/MeOH/H₂O with LiOH:

Butyl esterLiOH4-(4-chlorophenyl)sulfonyloxybenzoic acid+butanol .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| LiOH, THF/MeOH/H₂O (3:1:1), 25°C | Carboxylic acid | 81–91% |

Condensation with Hydrazines

The sulfonyloxy group participates in condensation reactions with hydrazines to form hydrazone derivatives. This is exemplified in the synthesis of structurally related compounds .

Example Reaction :

Reaction with hydrazine derivatives produces hydrazone-linked products, useful in pharmaceutical applications (e.g., antifungal or kinase inhibitors) .

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Hydrazine derivative | EtOH, reflux, 12 h | 76–92% |

Reduction of Functional Groups

The sulfonyloxy group is generally resistant to reduction, but the ester can be reduced to a primary alcohol using LiAlH₄ or similar agents .

Example :

Butyl esterLiAlH44-(4-chlorophenyl)sulfonyloxybenzyl alcohol .

科学研究应用

Chemistry

In the field of organic synthesis, Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate serves as an essential intermediate. It facilitates the creation of more complex organic molecules, expanding the toolkit available for synthetic chemists. The compound's unique reactivity profile allows it to participate in various substitution reactions, making it valuable in developing new materials and compounds.

Biology

The compound has been investigated for its potential biological activities. It acts as an inhibitor of certain enzymes, which can be crucial in studying enzyme kinetics and protein-ligand interactions. Notably, its inhibitory effects on monoacylglycerol lipase have implications for treating neurodegenerative diseases and conditions such as anxiety and depression . Research indicates that compounds with similar structures exhibit anti-proliferative properties and may serve as lead compounds for drug development targeting diseases like Alzheimer's .

Medicine

Recent patents highlight the therapeutic potential of this compound in treating a range of conditions, including:

- Neurodegenerative Diseases: The compound is noted for its application in managing diseases like multiple sclerosis, Alzheimer's disease, and Parkinson's disease .

- Pain Management: Its mechanism of action includes pain relief through enzyme inhibition pathways relevant to pain signaling .

- Cancer Treatment: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, warranting further investigation into their efficacy against various cancer types .

Case Study 1: Neuroinflammation Treatment

A study demonstrated that this compound effectively inhibited monoacylglycerol lipase in vitro. This inhibition was associated with reduced neuroinflammation markers in animal models, suggesting potential applications in treating neuroinflammatory conditions .

Case Study 2: Anticancer Activity

Research involving sulfonamide derivatives similar to this compound showed promising results as anti-proliferative agents against various cancer cell lines. These studies support the need for further exploration into the anticancer properties of this compound specifically .

作用机制

The mechanism of action of Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- Butyl 4-(4-bromophenyl)sulfonyloxybenzoate

- Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate

- Butyl 4-(4-methylphenyl)sulfonyloxybenzoate

Uniqueness

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.

生物活性

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group, a chlorophenyl moiety, and a sulfonate ester. The structural formula can be represented as follows:

This structure facilitates various interactions with biological targets, influencing its activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it demonstrates moderate to strong activity against several bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

These findings suggest its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial for developing treatments for inflammatory diseases .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Notably, it has been effective against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urea-related conditions, respectively. The inhibitory constants (IC50) for these enzymes are as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10 |

| Urease | 5 |

These results highlight the compound's potential therapeutic applications in neurodegenerative diseases and other metabolic disorders .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological effects of this compound. For instance:

- In Vivo Study : A study on mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

- Docking Studies : Molecular docking simulations revealed that this compound binds effectively to target proteins involved in inflammation and cancer pathways, supporting its biological activity.

- Toxicity Assessment : Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development .

属性

IUPAC Name |

butyl 4-(4-chlorophenyl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKBYMWFKUDZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。